3-Hydroxy Citalopram Oxalate

Description

BenchChem offers high-quality 3-Hydroxy Citalopram Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy Citalopram Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

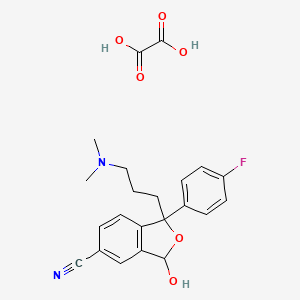

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDRARVFULFXRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332724-03-4 |

Source

|

| Record name | 1332724-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pharmacological & Toxicological Profiling of 3-Hydroxy Citalopram Oxalate

A Technical Guide for Impurity Qualification and Metabolite Characterization

Executive Summary

3-Hydroxy Citalopram Oxalate (CAS: 1332724-03-4) is a structural analogue of the selective serotonin reuptake inhibitor (SSRI) citalopram.[1] In drug development and quality control, it is classified primarily as a process-related impurity (EP Impurity B / USP Related Compound B) and a potential minor oxidative metabolite.[2]

Unlike the major active metabolites (N-desmethylcitalopram), the pharmacological significance of the 3-hydroxy variant lies in its qualification as a safety hazard .[2] Regulatory frameworks (ICH Q3A/B) require that impurities exceeding specific thresholds be profiled for biological activity and toxicity.[2]

This guide provides the technical framework for characterizing this compound, focusing on its affinity for the Serotonin Transporter (SERT) and its liability for hERG channel inhibition (cardiotoxicity).[2]

Chemical & Physical Profile

The oxalate salt form is utilized in research and analytical standards due to its superior stability compared to the hygroscopic free base.[2]

| Property | Specification |

| Chemical Name | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate |

| Role | Pharmaceutical Impurity (EP Impurity B), Reference Standard |

| Molecular Formula | C₂₀H₂₁FN₂O₂[3][4] · C₂H₂O₄ |

| Molecular Weight | 430.43 g/mol (Salt); 340.39 g/mol (Freebase) |

| Chirality | Racemic (contains chiral centers at C1 and C3) |

| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water |

| Storage | -20°C, hygroscopic, protect from light |

Genesis and Structural Context

Understanding the origin of 3-Hydroxy Citalopram is critical for controlling it in Drug Substance (DS) manufacturing.[2] It arises primarily through oxidative stress on the isobenzofuran ring or as a byproduct during the Grignard reaction steps in citalopram synthesis.[2]

Visualization: Origin & Qualification Pathway

The following diagram illustrates the formation of 3-Hydroxy Citalopram and the decision tree for its pharmacological qualification.

Figure 1: Genesis of 3-Hydroxy Citalopram and ICH Q3A/B qualification logic.

Pharmacological Profiling: SERT Affinity

As a structural analogue of citalopram, the primary pharmacological question is whether 3-Hydroxy Citalopram retains affinity for the Serotonin Transporter (SERT/SLC6A4).[2] Retention of activity could contribute to the therapeutic effect or, more likely, to off-target serotonergic toxicity (Serotonin Syndrome).[2]

Mechanism of Action (Hypothetical)

The 3-hydroxy substitution occurs on the phthalane ring.[2] Structure-Activity Relationship (SAR) studies of citalopram suggest that the isobenzofuran ring geometry is crucial for binding.[2] The introduction of a polar hydroxyl group at C3 may interfere with the hydrophobic pocket binding in the SERT, likely reducing affinity compared to the parent.[2]

Experimental Protocol: Competitive Radioligand Binding

To determine the Relative Potency Factor (RPF), a competitive binding assay against the parent drug is required.[2]

Objective: Determine

Methodology:

-

Source Tissue: Human recombinant SERT expressed in HEK-293 cells or rat cortical membranes.

-

Radioligand:

-Citalopram or -

Competitor: 3-Hydroxy Citalopram Oxalate (Range:

M to -

Incubation: 60 minutes at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.[2]

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Interpretation:

-

If

: The impurity is active and contributes to the total drug potency.[2] -

If

(e.g., >100 nM): The impurity is pharmacologically inert at the target.[2]

Safety Pharmacology: Cardiotoxicity (hERG)

The most critical safety screen for citalopram-related compounds is the inhibition of the hERG (human ether-à-go-go-related gene) potassium channel. Citalopram causes dose-dependent QT interval prolongation. Metabolites or impurities retaining the pharmacophore may exacerbate this risk.[2]

The Risk Vector

Citalopram blocks hERG with an

Experimental Protocol: Whole-Cell Patch Clamp

Objective: Quantify

System: CHO (Chinese Hamster Ovary) cells stably expressing Kv11.1 (hERG).[2]

Workflow:

-

Perfuse cells with extracellular solution (Tyrode’s solution).[2]

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2 seconds (activate channels).

-

Repolarize to -50 mV for 2 seconds (generate tail current).

-

-

Application: Apply 3-Hydroxy Citalopram Oxalate at ascending concentrations (0.1, 1, 10, 100 µM).

-

Control: Positive control using E-4031 (a specific Class III antiarrhythmic).[2]

-

Analysis: Plot normalized tail current amplitude vs. log concentration.

Visualization: Safety Assay Workflow

Figure 2: Automated Patch Clamp workflow for hERG liability assessment.

References

-

U.S. Food and Drug Administration (FDA). (2022).[2] Celexa (citalopram hydrobromide) Prescribing Information.[2][5] Retrieved from [Link][2][6][7]

-

European Pharmacopoeia (Ph.[2] Eur.). (2024).[2][8][9] Citalopram Hydrobromide Monograph: Impurity B. Retrieved from [Link][2]

-

Witchel, H. J., et al. (2002).[2][7] Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents.[2][7] FEBS Letters.[2] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 2771, Citalopram.[2] Retrieved from [Link][2]

-

Owens, M. J., et al. (2001).[2] Second-generation antidepressants: pharmacologic theories and clinical practice.[6] Harvard Review of Psychiatry.[2] (Context for SERT binding protocols). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Citalopram [drugfuture.com]

- 6. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-Citalopram Oxalate | 219861-53-7 [chemicalbook.com]

- 9. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]

Technical Guide: 3-Hydroxy Citalopram Oxalate Reference Standard

Executive Summary

3-Hydroxy Citalopram (specifically the oxalate salt form) is a critical reference standard used in the quality control and stability profiling of Citalopram Hydrobromide and Escitalopram Oxalate. Designated as Citalopram Related Compound B (USP) and Impurity B (EP) , this compound represents a primary oxidative degradation product of the isobenzofuran ring.

This guide addresses the technical specifications, metabolic/degradation causality, and validated analytical protocols required for the accurate quantification of this impurity. It is designed for analytical chemists and regulatory affairs professionals requiring high-fidelity data for IND/NDA filings and GMP batch release.

Part 1: Chemical Identity & Significance

The Molecule

3-Hydroxy Citalopram differs from the parent API (Citalopram) by the hydroxylation of the phthalane (isobenzofuran) ring at the 3-position. While the freebase is available, the Oxalate salt is the preferred reference standard format due to its superior crystallinity and long-term stability under cold-chain storage.

| Feature | Specification |

| Chemical Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate |

| Common Name | 3-Hydroxy Citalopram Oxalate |

| Regulatory Designation | USP Related Compound B; EP Impurity B |

| CAS (Oxalate) | 1332724-03-4 |

| CAS (Freebase) | 411221-53-9 |

| Molecular Formula | C₂₀H₂₁FN₂O₂[1][2][3][4][][6][7] · C₂H₂O₄ |

| Molecular Weight | 430.43 g/mol (Oxalate salt) |

| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Water |

Causality: Formation & Degradation Logic

Understanding the origin of 3-Hydroxy Citalopram is essential for root-cause analysis in stability testing. It is not merely a process impurity but a stress-indicating degradation product .

-

Oxidative Pathway: The isobenzofuran ring is susceptible to oxidation at the benzylic position (C3). This occurs upon exposure to atmospheric oxygen, accelerated by light (photolysis) or heat.

-

Hydrolytic Pathway: While less common, the ring can open and re-cyclize or oxidize under acidic stress, leading to the hydroxy intermediate.

Visualization: Degradation Logic

The following diagram illustrates the structural vulnerability of Citalopram leading to the 3-Hydroxy impurity.

Figure 1: Mechanistic pathway showing the oxidative formation of 3-Hydroxy Citalopram from the parent API.[8]

Part 2: Analytical Methodologies

To accurately quantify 3-Hydroxy Citalopram Oxalate, a specific Reverse Phase HPLC (RP-HPLC) method is required. The polarity introduced by the hydroxyl group causes this impurity to elute earlier than Citalopram on standard C18 columns.

Validated HPLC Protocol (USP-Aligned)

This protocol is adapted from standard USP monographs for Citalopram Hydrobromide, optimized for the resolution of Impurity B.

System Suitability Requirements:

-

Resolution (Rs): > 1.5 between 3-Hydroxy Citalopram and Citalopram.[6]

-

Tailing Factor: < 2.0.

-

RSD: < 2.0% for replicate injections.[9]

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 (L1), 4.6 mm x 250 mm, 5 µm (e.g., Hypersil BDS or Symmetry C18) |

| Mobile Phase A | Phosphate Buffer pH 3.0 (2.7g KH₂PO₄ + 2mL Triethylamine, adj. w/ H₃PO₄) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient/Isocratic | Isocratic Ratio: 80:20 (Buffer:ACN) or 60:40 depending on column retention |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 239 nm |

| Injection Volume | 20 µL |

| Column Temp | 45°C |

| Run Time | ~1.5x retention time of Citalopram |

Protocol Steps:

-

Standard Prep: Dissolve 3-Hydroxy Citalopram Oxalate Reference Standard in Mobile Phase to varying concentrations (e.g., 0.5 µg/mL for LOQ establishment).

-

Sample Prep: Dissolve Citalopram API/Tablet powder in Diluent (Methanol:Water 50:50).

-

Elution Order: Expect 3-Hydroxy Citalopram to elute before the main Citalopram peak due to increased polarity (OH group).

Part 3: Sourcing & Qualification Strategy

Availability of the Oxalate salt is critical because the freebase is often an oil or hygroscopic solid that is difficult to weigh accurately.

Qualification Workflow

When sourcing this standard, you must ensure the Certificate of Analysis (CoA) includes specific data points to validate the material as a "Reference Standard" rather than a research chemical.

Visualization: Qualification Decision Tree

Figure 2: Decision logic for qualifying 3-Hydroxy Citalopram Oxalate from third-party suppliers.

Supplier Landscape & Handling

-

Primary Sources: USP (Official Reference Standard), EP (CRS).[10]

-

Secondary Sources (for routine use): LGC Standards, Toronto Research Chemicals (TRC), Pharmaffiliates.

-

Storage: The Oxalate salt must be stored at -20°C (Freezer) and protected from light. It is hygroscopic; allow to equilibrate to room temperature in a desiccator before weighing.

References

-

United States Pharmacopeia (USP). Citalopram Hydrobromide Monograph: Organic Impurities. USP-NF.

-

European Pharmacopoeia (EP). Citalopram Hydrobromide: Impurity B. EDQM.

-

LGC Standards. 3-Hydroxy Citalopram Oxalate (Impurity B)[7] Product Page.

-

National Center for Biotechnology Information. PubChem Compound Summary for Citalopram. (Source for structural degradation logic).

-

Attimarad, M., et al. (2011).[11] High-performance liquid chromatography method for the determination of Citalopram and its impurities.[9][12] Journal of Basic and Clinical Pharmacy.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clinivex.com [clinivex.com]

- 3. (R)-Citalopram Oxalate | 219861-53-7 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. uspnf.com [uspnf.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tijer.org [tijer.org]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

preliminary investigation of 3-Hydroxy Citalopram toxicity

An In-depth Technical Guide for the Preliminary Toxicological Investigation of 3-Hydroxy Citalopram

Abstract

This technical guide provides a comprehensive framework for the preliminary, non-clinical toxicological assessment of 3-Hydroxy Citalopram, a key metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), Citalopram. Recognizing the critical need to evaluate the safety profiles of major drug metabolites, this document outlines a tiered, mechanism-driven approach to investigate potential cytotoxicity, cardiotoxicity, neurotoxicity, and hepatotoxicity. We present detailed, field-proven protocols for a suite of in vitro assays, including foundational cell viability studies (MTT, LDH), targeted hERG channel assays for cardiotoxicity, and specialized assessments using neuronal (SH-SY5Y) and hepatic (HepG2) cell lines. The guide emphasizes the causality behind experimental design, the establishment of self-validating protocols through appropriate controls, and the integration of robust analytical methods (LC-MS/MS) for verifying compound exposure. This document is intended for researchers, toxicologists, and drug development professionals to facilitate a thorough and scientifically rigorous preliminary safety evaluation of 3-Hydroxy Citalopram.

Introduction: The Rationale for Investigating 3-Hydroxy Citalopram

Citalopram is a widely used SSRI for the treatment of major depressive disorder and other psychiatric conditions.[1][2] Following administration, it is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, into several metabolites, including desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT).[1][3][][5] While these N-demethylated metabolites are generally considered less pharmacologically active than the parent compound, their contribution to the overall safety profile, particularly in overdose situations or in patients with compromised metabolism (e.g., CYP2C19 poor metabolizers), cannot be overlooked.[3][][6][7]

The hydroxylation of the citalopram molecule represents another metabolic pathway. 3-Hydroxy Citalopram is one such hydroxylated metabolite. The imperative to investigate its toxicity stems from several key principles in drug development:

-

Metabolite Activity: A metabolite can possess its own unique pharmacological and toxicological profile, which may differ significantly from the parent drug.

-

Safety Liability of Parent Drug: Citalopram is associated with a dose-dependent risk of QT interval prolongation, a cardiac effect linked to the blockade of the hERG potassium channel.[6][8][9][10] This known liability necessitates a thorough investigation to determine if this cardiotoxic potential is retained or exacerbated in its major metabolites.

-

Accumulation Potential: In specific patient populations, such as the elderly or those with hepatic impairment, drug metabolism can be slowed, potentially leading to the accumulation of metabolites to clinically relevant concentrations.[1][]

This guide, therefore, establishes a logical, multi-tiered strategy for a preliminary, in vitro-focused toxicological assessment of 3-Hydroxy Citalopram.

Metabolic Pathway Overview

Citalopram undergoes extensive hepatic metabolism. The primary pathways involve N-demethylation mediated by CYP2C19 and CYP3A4 to form desmethylcitalopram (DCT), which is further metabolized by CYP2D6 to didesmethylcitalopram (DDCT).[5][11] Hydroxylation is a Phase I metabolic reaction that can also occur. Understanding this pathway is crucial for contextualizing the relevance of 3-Hydroxy Citalopram.

Caption: Metabolic pathway of Citalopram.

Tier 1: In Vitro Toxicity Assessment

The cornerstone of a preliminary investigation is a panel of robust in vitro assays designed to identify potential toxicological liabilities efficiently. This tier focuses on general cytotoxicity and specific organ toxicities relevant to the known profile of Citalopram.

Foundational Cytotoxicity Assessment

Causality: Before assessing specific mechanisms, it is essential to establish the concentration range at which 3-Hydroxy Citalopram induces general cellular damage or death. This provides a baseline for interpreting more complex assays and helps distinguish specific organ toxicity from non-specific cytotoxicity. We will utilize two common assays that measure different cellular endpoints.[12][13]

2.1.1 MTT Assay (Mitochondrial Activity)

The MTT assay measures the metabolic activity of a cell, specifically the activity of mitochondrial dehydrogenase enzymes.[13][14] A decrease in the conversion of MTT to formazan is indicative of mitochondrial dysfunction or cell death.

2.1.2 Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

The LDH assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis, providing a direct measure of cytotoxicity.[15][16]

Table 1: Example Data Presentation for Cytotoxicity Assays

| Cell Line | Assay | Endpoint | 3-Hydroxy Citalopram IC50 (µM) | Positive Control IC50 (µM) |

| HepG2 | MTT | Mitochondrial Activity | Experimental Value | Doxorubicin: Value |

| HepG2 | LDH | Membrane Integrity | Experimental Value | Triton X-100: Value |

| SH-SY5Y | MTT | Mitochondrial Activity | Experimental Value | 6-OHDA: Value |

| SH-SY5Y | LDH | Membrane Integrity | Experimental Value | Triton X-100: Value |

Protocol 1: General Cytotoxicity Testing (MTT & LDH Assays)

-

Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10-point serial dilution of 3-Hydroxy Citalopram (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the test compound, positive controls (e.g., Doxorubicin for MTT, Triton X-100 for LDH), and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

Assay Procedure:

-

For LDH: Carefully collect a supernatant aliquot from each well. Perform the LDH reaction according to the manufacturer's kit instructions (e.g., Nacalai Tesque).[16]

-

For MTT: Add MTT reagent to the remaining cells in the wells. Incubate for 2-4 hours. Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).

-

-

Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelengths (e.g., ~490 nm for LDH, ~570 nm for MTT).

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).

Cardiotoxicity Assessment: hERG Channel Inhibition

Causality: The parent drug, Citalopram, is known to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a primary mechanism for drug-induced QT interval prolongation and can lead to fatal arrhythmias like Torsades de Pointes.[6][8][9] It is therefore a critical safety question whether 3-Hydroxy Citalopram retains this dangerous property. The gold-standard for this assessment is the patch-clamp electrophysiology assay.

Protocol 2: hERG Manual Patch-Clamp Assay

-

Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the hERG channel.

-

Electrophysiology Setup: Use a whole-cell patch-clamp configuration.

-

Recording Conditions: Maintain cells at a physiological temperature (e.g., 35-37°C). Use appropriate intracellular and extracellular solutions to isolate the hERG current (IKr).

-

Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.

-

Baseline Measurement: Record stable baseline hERG currents in the vehicle solution.

-

Compound Application: Perfuse the cells with increasing concentrations of 3-Hydroxy Citalopram (e.g., 0.1, 1, 10, 100 µM). Allow the current to reach a steady-state at each concentration.

-

Positive Control: At the end of each experiment, apply a known potent hERG blocker (e.g., Cisapride or E-4031) to confirm channel inhibition.

-

Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot a concentration-response curve to determine the IC50 value for hERG inhibition. An IC50 value below 30 µM is generally considered a potential concern.

Neurotoxicity Assessment

Causality: As a metabolite of a psychoactive drug, 3-Hydroxy Citalopram's potential effects on the nervous system must be evaluated. The human neuroblastoma cell line, SH-SY5Y, is a widely accepted model for in vitro neurotoxicity screening.[17][18] These cells can be differentiated to form a more mature neuronal phenotype, making them suitable for assessing effects on neuronal viability, neurite outgrowth, and oxidative stress.[18][19]

Protocol 3: Neurotoxicity in Differentiated SH-SY5Y Cells

-

Cell Differentiation: Culture SH-SY5Y cells in a low-serum medium containing retinoic acid (RA, e.g., 10 µM) for 5-7 days to induce differentiation into a neuronal phenotype, characterized by the extension of neurites.

-

Treatment: Expose the differentiated cells to a range of 3-Hydroxy Citalopram concentrations (guided by the cytotoxicity data) for 24-72 hours.

-

Endpoint Analysis:

-

Neuronal Viability: Perform an MTT assay as described in Protocol 1 to assess specific toxicity to neuronal cells.[20]

-

Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

-

Mitochondrial Health: Assess changes in mitochondrial membrane potential using a dye such as TMRM.[21]

-

-

Data Analysis: Quantify changes in each endpoint relative to vehicle-treated controls. Determine EC50 or IC50 values where applicable.

Hepatotoxicity Assessment

Causality: The liver is the primary site of citalopram metabolism.[1][] Therefore, it is a key organ for potential toxicity, either from the parent drug or its metabolites. The human hepatoma cell line HepG2 is a standard model for in vitro hepatotoxicity screening, although it has limitations in metabolic capacity.[21][22] Assays should focus on markers of cell health, steatosis, and mitochondrial dysfunction.[15][23]

Protocol 4: Hepatotoxicity in HepG2 Cells

-

Cell Culture: Culture HepG2 cells in a suitable medium until they reach approximately 80% confluency.

-

Treatment: Expose the cells to a range of 3-Hydroxy Citalopram concentrations for 24-72 hours.

-

Endpoint Analysis:

-

Cell Viability: Perform MTT and LDH assays as described in Protocol 1.

-

Mitochondrial Function: Evaluate mitochondrial membrane potential using a fluorescent probe (e.g., TMRM).[21]

-

Steatosis (Fatty Acid Accumulation): Stain cells with Nile Red or Oil Red O and quantify lipid droplet accumulation via fluorescence microscopy or high-content imaging.

-

-

Data Analysis: Quantify dose-dependent changes in cell viability, mitochondrial health, and lipid accumulation.

Caption: Workflow for Tier 1 in vitro toxicity screening.

Analytical Methodologies

Causality: Trustworthy toxicological data relies on the accurate and precise quantification of the test article in the experimental system. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this purpose, providing the necessary sensitivity and selectivity.[24][25][26]

Protocol 5: Bioanalytical Method using LC-MS/MS

-

Objective: To quantify the concentration of 3-Hydroxy Citalopram in cell culture media or cell lysates to confirm exposure levels.

-

Sample Preparation:

-

Collect an aliquot of the dosing medium or cell lysate.

-

Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like desipramine).[24]

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).[24][25]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatography:

-

Column: Use a reverse-phase C18 column (e.g., Zorbax XDB C18).[24]

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Use a positive electrospray ionization (ESI+) source.

-

Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 3-Hydroxy Citalopram and the internal standard must be optimized for maximum sensitivity and specificity.

-

-

Validation: The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidance.

Data Integration and Forward Planning

The preliminary investigation culminates in the synthesis of all in vitro data. The IC50 values from each assay should be compared to anticipated therapeutic plasma concentrations of Citalopram and its metabolites to calculate a margin of safety.

Table 2: Integrated Risk Assessment Summary

| Assay | Endpoint | Result (IC50 in µM) | Preliminary Risk Assessment | Next Steps |

| hERG Patch Clamp | K+ Channel Blockade | Experimental Value | High if < 30 µM | Consider in vivo ECG studies in animal models. |

| SH-SY5Y Viability | Neurotoxicity | Experimental Value | Moderate if within 100x of Cmax | Investigate specific mechanisms (e.g., apoptosis, neurite outgrowth). |

| HepG2 Viability | Hepatotoxicity | Experimental Value | Low if > 100x of Cmax | Confirm with primary hepatocytes if concerns arise. |

| HepG2 Steatosis | Lipid Accumulation | Experimental Value | Monitor if observed at relevant concentrations. | Further mechanistic studies. |

A finding of potent activity in any of these assays (e.g., a low micromolar IC50 in the hERG assay) would be a significant safety flag, warranting further, more complex investigations, potentially including in vivo animal studies to assess cardiovascular parameters or neurobehavioral effects.[27] Conversely, a lack of significant activity at high concentrations (>100 µM) provides a degree of confidence in the metabolite's safety profile.

Conclusion

This guide provides a structured, scientifically-grounded approach for the essential preliminary toxicological investigation of 3-Hydroxy Citalopram. By systematically evaluating general cytotoxicity, cardiotoxicity, neurotoxicity, and hepatotoxicity through validated in vitro protocols, researchers can efficiently identify potential safety liabilities. The emphasis on understanding the "why" behind each experimental choice, coupled with robust analytical validation, ensures the generation of trustworthy and interpretable data, which is fundamental for making informed decisions in the drug development process.

References

-

Citalopram - Wikipedia. Available at: [Link]

-

Celexa Approval - accessdata.fda.gov. Available at: [Link]

- WO2000023431A1 - Method for the preparation of citalopram - Google Patents.

-

What is the mechanism of action of citalopram's effect on the heart? - Dr.Oracle. Available at: [Link]

-

Citalopram and Escitalopram Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

-

(PDF) Citalopram & escitalopram: Mechanisms of cardiotoxicity, toxicology predisposition and risks of use in geriatric & hemodialysis populations - ResearchGate. Available at: [Link]

-

Differential Metabolic Changes in Zebrafish Embryos Are Induced by Discontinued Citalopram Exposure - MDPI. Available at: [Link]

-

Citalopram and escitalopram: adverse cardiac outcomes in medically ill inpatients - PMC. Available at: [Link]

-

Metabolomic signature of exposure and response to citalopram/escitalopram in depressed outpatients - PubMed. Available at: [Link]

-

PharmGKB summary: citalopram pharmacokinetics pathway - PMC. Available at: [Link]

-

Citalopram | C20H21FN2O | CID 2771 - PubChem - NIH. Available at: [Link]

-

Long-Term Exposure to SSRI Citalopram Induces Neurotoxic Effects in Zebrafish - PubMed. Available at: [Link]

-

In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed. Available at: [Link]

-

Citalopram Overdose: a Fatal Case - PMC. Available at: [Link]

-

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. Available at: [Link]

-

Citalopram & escitalopram: Mechanisms of cardiotoxicity, toxicology predisposition and risks of use in geriatric & hemodialysis populations - PMC. Available at: [Link]

-

Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed. Available at: [Link]

-

Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC. Available at: [Link]

-

Figure 3. SH-SY5Y neuroblastoma cell viability assay. a) Evaluation of... - ResearchGate. Available at: [Link]

-

Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. Available at: [Link]

-

A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. Available at: [Link]

-

In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF - ResearchGate. Available at: [Link]

-

Citalopram Overdose: Symptoms, Causes, and Treatment - Zinnia Health. Available at: [Link]

-

Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. | Semantic Scholar. Available at: [Link]

-

Long-Term Citalopram Treatment Alters the Stress Responses of the Cortical Dopamine and Noradrenaline Systems - PMC. Available at: [Link]

-

Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - Frontiers. Available at: [Link]

-

SSRI toxicity - LITFL. Available at: [Link]

-

FDA Drug Safety Communication: Revised recommendations for Celexa (citalopram hydrobromide) related to a potential risk of abnormal heart rhythms with high doses. Available at: [Link]

-

LDH Cytotoxicity Assay Kit|Products|NACALAI TESQUE, INC. Available at: [Link]

-

Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model. Available at: [Link]

-

Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells. Available at: [Link]

-

In Vitro Hepatotoxicity Services - Eurofins Discovery. Available at: [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. Available at: [Link]

-

Synthesis method of citalopram intermediate - Eureka | Patsnap. Available at: [Link]

-

SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview - YouTube. Available at: [Link]

-

Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation | Request PDF - ResearchGate. Available at: [Link]

-

High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC. Available at: [Link]

-

Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents - PubMed. Available at: [Link]

-

Case Report of a Fatal Intoxication by Citalopram - ResearchGate. Available at: [Link]

-

Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons - MDPI. Available at: [Link]

-

Citalopram Overdose: a Fatal Case - PubMed. Available at: [Link]

-

Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - Frontiers. Available at: [Link]

Sources

- 1. Citalopram - Wikipedia [en.wikipedia.org]

- 2. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 5. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Citalopram and escitalopram: adverse cardiac outcomes in medically ill inpatients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Citalopram Overdose: a Fatal Case - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Citalopram & escitalopram: Mechanisms of cardiotoxicity, toxicology predisposition and risks of use in geriatric & hemodialysis populations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. ClinPGx [clinpgx.org]

- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. media.sciltp.com [media.sciltp.com]

- 15. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 17. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. accegen.com [accegen.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Molecular Medicine Reports [spandidos-publications.com]

- 21. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]

- 27. Long-Term Exposure to SSRI Citalopram Induces Neurotoxic Effects in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling of 3-Hydroxy Citalopram Oxalate: Technical Guide for Impurity Isolation & Analysis

This guide is structured as a high-level technical resource for pharmaceutical scientists and process chemists dealing with the isolation, quantification, and purification of Citalopram impurities. It prioritizes actionable protocols and mechanistic understanding over static data lists, acknowledging that specific quantitative solubility values for this impurity salt are often proprietary or batch-dependent.[1]

Executive Summary & Chemical Context

3-Hydroxy Citalopram Oxalate (also designated as Citalopram EP Impurity B Oxalate or USP Related Compound B ) is a critical oxidative metabolite and process impurity in the synthesis of Citalopram and Escitalopram.[2]

From a solubility perspective, this molecule presents a distinct thermodynamic profile compared to its parent compound. While Citalopram Oxalate is freely soluble in methanol and DMSO, the introduction of the hydroxyl group at the phthalane ring's 3-position significantly alters its crystal lattice energy and solvation potential. Understanding these differences is the cornerstone of designing effective recrystallization protocols to remove this impurity from the Active Pharmaceutical Ingredient (API).

Chemical Identity[1][2][3][4][5][6][7][8]

-

Systematic Name: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate[1][2]

-

CAS Number: 1332724-03-4 (Oxalate Salt); 411221-53-9 (Free Base)[1]

-

Role: Pharmacopeial Impurity Standard, Metabolite.

Solubility Landscape: Comparative Analysis

The solubility of 3-Hydroxy Citalopram Oxalate is governed by the interplay between the polar oxalate counterion, the ionizable tertiary amine, and the hydrogen-bond-donating hydroxyl group.[1]

Qualitative Solubility Profile

Data synthesized from pharmacopeial reference standards and certificate of analysis (CoA) data.

| Solvent System | Solubility Classification | Mechanistic Insight |

| Methanol | Slightly Soluble | Unlike the parent Citalopram Oxalate (freely soluble), the 3-OH impurity exhibits reduced solubility, likely due to increased intermolecular hydrogen bonding in the crystal lattice.[1] |

| DMSO | Freely Soluble | High dielectric constant disrupts the oxalate salt lattice effectively. Preferred solvent for NMR and stock solution preparation. |

| Water | Sparingly Soluble | The hydrophobic fluorophenyl and phthalane core limit aqueous solubility despite the polar oxalate tail. pH-dependent (higher solubility at pH < pKa).[1] |

| Chloroform | Slightly Soluble | Limited solvation of the oxalate salt form; the free base would be more soluble here. |

| Acetone/Water | Variable (Temperature Dependent) | Often used as a recrystallization system. The impurity profile suggests it may remain in the mother liquor or precipitate differentially depending on the water fraction. |

Critical Application Note: The differential solubility in Methanol is the primary vector for purification. Since Citalopram Oxalate is freely soluble in methanol, while the 3-Hydroxy impurity is only slightly soluble, a methanol wash or recrystallization can effectively enrich the solid phase with the impurity or strip it from the product depending on the process stage.

Technical Protocol: Thermodynamic Solubility Determination

Since exact quantitative values (mg/mL) vary by polymorph and manufacturer, researchers must generate self-validated data.[1] The following protocol utilizes a Saturation Shake-Flask Method coupled with HPLC quantitation, the gold standard for impurity profiling.

Reagents & Equipment[1][9]

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water (Milli-Q).[1]

-

Buffer: Phosphate buffer pH 2.5 (to ensure full ionization).

-

Detection: HPLC-UV at 240 nm.

Step-by-Step Workflow

-

Supersaturation: Add excess 3-Hydroxy Citalopram Oxalate solid to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at a constant temperature (e.g., 25°C) for 24–48 hours.

-

Phase Separation: Filter the suspension through a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Dilute the filtrate with mobile phase and inject into the HPLC system.

-

Calculation: Determine concentration against a pre-established calibration curve of the standard.

Visualization: Solubility Screening Workflow

The following diagram outlines the logical flow for determining and utilizing solubility data for purification.

Figure 1: Decision logic for utilizing solubility data in purification process design.

Mechanistic Implications for Drug Development[1]

The "Hydroxyl Effect" on Lattice Energy

The conversion of Citalopram to 3-Hydroxy Citalopram introduces a hydrogen bond donor (the -OH group) into a molecule that was previously only a hydrogen bond acceptor (tertiary amine, nitrile, ether).[1]

-

Crystal Packing: The oxalate salt of the 3-hydroxy derivative can form tighter intermolecular networks through hydrogen bonding between the hydroxyl proton and the oxalate oxygens. This generally increases the melting point and decreases solubility in non-protic or weakly protic solvents compared to the parent.

-

Hygroscopicity: The 3-hydroxyl group increases the surface polarity, making the solid potentially more hygroscopic. Handling requires low-humidity environments (<40% RH) to prevent deliquescence, which complicates solubility measurements.[1]

Separation Strategy

Based on the "Slightly Soluble" classification in Methanol:

-

To Remove Impurity B: If the API (Citalopram Oxalate) is dissolved in hot methanol and cooled, the less soluble 3-Hydroxy impurity may nucleate first. However, because it is usually present in low quantities (<0.1%), it often remains in solution unless the solvent volume is reduced significantly.

-

Standard Practice: A solvent mixture of Acetone and Water is often preferred for final polishing. The water content is adjusted to keep the polar impurity in solution while the less polar API crystallizes out.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129318459, 3-Oxocitalopram oxalate (Related Structure/Impurity Context). Retrieved from [Link][1]

- U.S. Pharmacopeia (USP).USP Monograph: Escitalopram Oxalate - Impurity Profiling. (Requires Login/Subscription for full text).

- Google Patents.Process for the preparation of escitalopram or its acid addition salts (WO2006106531A1). Discusses solvent systems for purification.

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of 3-Hydroxy Citalopram in Biological Matrices

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy Citalopram (3-OH-CIT), a key metabolite of the antidepressant Citalopram.

While Citalopram and its major metabolite N-desmethylcitalopram are commonly monitored, 3-OH-CIT provides specific insights into CYP2C19 and CYP2D6 metabolic phenotypes. This protocol addresses the specific challenges of analyzing the oxalate salt form of the reference standard, separating the polar metabolite from the parent drug, and mitigating matrix effects in plasma samples.

Key Performance Indicators:

-

LLOQ: 1.0 ng/mL

-

Linearity: 1.0 – 500 ng/mL (

) -

Run Time: 6.0 minutes

-

Matrix: Human Plasma (K2EDTA)

Introduction & Clinical Significance

Citalopram is a Selective Serotonin Reuptake Inhibitor (SSRI) metabolized primarily by the liver. The parent drug undergoes

Quantifying 3-OH-CIT is critical for:

-

Pharmacokinetic Profiling: Understanding the complete metabolic fate of Citalopram.

-

Phenotyping: Assessing CYP2D6 activity in patients who may be poor metabolizers.

-

Toxicology: Identifying accumulation of metabolites in overdose cases.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 3-Hydroxy Citalopram relative to the parent compound.

Figure 1: Metabolic pathway highlighting the formation of 3-Hydroxy Citalopram.

Method Development Strategy

Reference Standard Handling (The Oxalate Factor)

Commercially available 3-Hydroxy Citalopram is frequently supplied as the Oxalate salt (

-

MW (Oxalate Salt): ~430.4 g/mol

-

MW (Free Base): ~340.4 g/mol

-

Correction Factor: 0.79 (Base/Salt)

Chromatography & Separation

3-OH-CIT is more polar than Citalopram due to the hydroxyl group.

-

Column Choice: A C18 column with high carbon load or a Phenyl-Hexyl phase is recommended to ensure retention of the polar metabolite while separating it from the isobaric interferences.

-

Mobile Phase: Acidic pH (0.1% Formic Acid) is essential to protonate the amine groups for ESI+ detection and improve peak shape.

Experimental Protocol

Chemicals and Reagents

-

Analyte: 3-Hydroxy Citalopram Oxalate (Reference Standard).

-

Internal Standard (IS): Citalopram-D6 or 3-Hydroxy Citalopram-D3 (if available).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

-

Matrix: Drug-free human plasma (K2EDTA).

Preparation of Stock Solutions

Critical Step: Calculate the free base concentration.

-

Stock A (1 mg/mL Free Base): Weigh ~1.26 mg of 3-Hydroxy Citalopram Oxalate into a 1 mL volumetric flask. Dissolve in Methanol.

-

Working Standards: Serially dilute Stock A in 50:50 Methanol:Water to create calibration spikes (10, 50, 100, 500, 1000, 5000 ng/mL).

-

Spiking: Add 10 µL of working standard to 90 µL of blank plasma to generate the calibration curve (1.0 – 500 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is chosen for its speed and high recovery of polar metabolites.

-

Aliquot: Transfer 50 µL of plasma sample/calibrator into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in water). Vortex briefly.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid). Note: Diluting the supernatant with water improves peak shape for early eluting polar compounds.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

Gradient Table:

| Time (min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) |

|---|---|---|

| 0.00 | 90 | 10 |

| 0.50 | 90 | 10 |

| 3.50 | 10 | 90 |

| 4.50 | 10 | 90 |

| 4.60 | 90 | 10 |

| 6.00 | 90 | 10 |

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions: Note: Transitions should be optimized for your specific instrument (Collision Energy - CE).

| Analyte | Precursor (m/z) | Product (m/z) | Role | Approx CE (V) |

| 3-OH Citalopram | 341.1 | 109.0 | Quantifier | 30 |

| 3-OH Citalopram | 341.1 | 262.1 | Qualifier | 25 |

| Citalopram (Parent) | 325.1 | 109.0 | Reference | 28 |

| Citalopram-D6 (IS) | 331.1 | 109.0 | Internal Std | 28 |

Mechanistic Insight: The 109 m/z fragment corresponds to the fluorophenyl tropylium ion, a stable and common fragment for this class. The 262 m/z fragment in the metabolite likely represents the loss of the dimethylamine group and water, or retention of the modified core.

Workflow Diagram

Figure 2: Step-by-step sample preparation workflow.

Method Validation & Troubleshooting

Validation Parameters (FDA/EMA Guidelines)

-

Selectivity: Analyze 6 lots of blank plasma to ensure no interference at retention time of 3-OH-CIT (approx 2.1 min) or IS.

-

Matrix Effect: Compare post-extraction spike peak areas to neat solution peak areas.

-

Calculation:

. -

Acceptance: 85-115%. If suppression occurs (<85%), consider switching to Solid Phase Extraction (SPE).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incorrect Salt Correction | Recalculate stock prep using MW 430.4 (Oxalate) vs 340.4 (Base). |

| Peak Tailing | pH too high | Ensure Formic Acid is fresh; pH of mobile phase must be < 3.0. |

| Carryover | Sticky Analyte | Increase needle wash duration; use 50:50 MeOH:H2O + 0.1% FA as wash solvent. |

| RT Shift | Column Contamination | Flush column with 100% ACN; check guard column. |

References

-

Rochat, B., et al. (1995). "Simultaneous determination of citalopram and its metabolites by high-performance liquid chromatography." Journal of Chromatography B. Link

-

Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry. Link

-

PubChem Compound Summary. (2023). "3-Hydroxycitalopram."[1][2] National Center for Biotechnology Information. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

Application Notes & Protocols: The Use of 3-Hydroxy Citalopram Oxalate in Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of 3-Hydroxy Citalopram Oxalate in pharmacokinetic (PK) research. Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism, forming several derivatives. Understanding the exposure and disposition of its metabolites is critical for a complete assessment of the drug's safety and efficacy profile. 3-Hydroxy Citalopram has been identified as a metabolite of citalopram.[1] This guide details the scientific rationale, validated protocols, and data interpretation frameworks for using the 3-Hydroxy Citalopram Oxalate analytical standard in essential in vitro and in vivo pharmacokinetic studies.

Introduction: The Critical Role of Metabolite Profiling in Citalopram Pharmacokinetics

Citalopram is a cornerstone therapy for major depressive disorder and other mood disorders, exerting its effect by selectively inhibiting the reuptake of serotonin in the synaptic cleft.[2][3] Following administration, citalopram is readily absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][4] The key enzymes involved are CYP2C19 and CYP3A4, with a secondary role for CYP2D6.[5][6][7] This enzymatic activity leads to the formation of several metabolites, including N-desmethylcitalopram and N,N-didesmethylcitalopram, which are generally considered less active than the parent compound.[2][5]

More recent metabolic profiling studies have also identified hydroxylated metabolites such as 3-Hydroxy Citalopram.[1] The characterization of such metabolites is not merely an academic exercise; it is a regulatory and scientific imperative. The U.S. Food and Drug Administration (FDA) guidance on "Metabolites in Safety Testing" (MIST) stipulates that metabolites reaching significant concentrations in human circulation (typically >10% of parent drug exposure at steady state) should be evaluated for their pharmacological and toxicological activity.[8][9][10]

Causality Behind Metabolite Studies:

-

Pharmacological Activity: Metabolites can retain, lose, or even have different pharmacological activity compared to the parent drug, contributing to the overall therapeutic effect or side-effect profile.

-

Safety and Toxicity: A metabolite may be responsible for adverse drug reactions not attributable to the parent compound.

-

Drug-Drug Interactions (DDIs): A metabolite's formation or clearance can be affected by co-administered drugs, or the metabolite itself could be an inhibitor or inducer of metabolic enzymes.

-

Pharmacogenetic Variability: Genetic polymorphisms in CYP enzymes, particularly CYP2C19, can significantly alter the metabolic profile of citalopram, leading to inter-individual differences in exposure to both the parent drug and its metabolites.[7][11][12]

3-Hydroxy Citalopram Oxalate serves as the indispensable analytical reference standard for these investigations.[13] It is a stable, crystalline salt form of the metabolite, allowing for the preparation of precise and accurate standard solutions required for the validation of bioanalytical methods and the quantification of the metabolite in complex biological matrices.

Citalopram Metabolic Pathway

The metabolic conversion of citalopram is a multi-step process involving several key enzymatic reactions. Understanding this pathway is fundamental to designing robust pharmacokinetic studies.

Caption: Metabolic pathway of Citalopram.

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes

This protocol provides a self-validating system to confirm the formation of 3-Hydroxy Citalopram from its parent drug using a common in vitro model.

Objective: To qualitatively or semi-quantitatively identify 3-Hydroxy Citalopram as a metabolite of Citalopram in a system that mimics hepatic metabolism.

Expertise & Rationale: Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of CYP450 enzymes, making them the gold standard for initial in vitro metabolism screening. An NADPH regenerating system is included because CYP enzymes require NADPH as a cofactor for their catalytic activity; this system ensures its continuous supply throughout the incubation.

Materials & Reagents

-

3-Hydroxy Citalopram Oxalate analytical standard (≥98% purity)

-

Citalopram Hydrobromide

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid

-

Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., Desipramine or a stable-isotope labeled citalopram.

-

Ultrapure water

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Prepare a 1 mg/mL stock solution of 3-Hydroxy Citalopram Oxalate in DMSO or methanol.

-

Prepare a 1 mg/mL stock solution of Citalopram HBr in ultrapure water.

-

Serially dilute these stocks to create working solutions for spiking and calibration curves.

-

-

Incubation Procedure:

-

Pre-warm a shaking water bath to 37°C.

-

In a microcentrifuge tube, combine the following in order:

-

Potassium Phosphate Buffer (to final volume of 200 µL)

-

HLMs (to a final concentration of 0.5 mg/mL)

-

Citalopram working solution (to a final concentration of 1-10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C to equilibrate.

-

Initiate the metabolic reaction by adding the NADPH Regenerating System.

-

Control Reactions (for self-validation):

-

Negative Control 1 (No Substrate): Replace Citalopram with buffer.

-

Negative Control 2 (No Cofactor): Replace NADPH system with buffer.

-

Positive Control: Incubate a known substrate for HLM activity to confirm microsomal viability.

-

-

-

Reaction Termination and Sample Preparation:

-

After a set time (e.g., 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This simultaneously stops the enzymatic activity and precipitates proteins.

-

Vortex the sample vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an LC-MS/MS system.

-

Monitor for the specific mass transition of 3-Hydroxy Citalopram, comparing its retention time and fragmentation pattern to the pure analytical standard.

-

Caption: Workflow for in vitro metabolite identification.

Protocol 2: Quantitative Analysis of 3-Hydroxy Citalopram in Plasma

This protocol outlines a robust method for measuring the concentration of 3-Hydroxy Citalopram in plasma samples from an in vivo pharmacokinetic study.

Objective: To accurately and precisely quantify 3-Hydroxy Citalopram concentrations over a time course to determine its pharmacokinetic parameters.

Trustworthiness: The validity of this protocol hinges on a rigorous bioanalytical method validation, following guidelines from regulatory bodies like the FDA. This ensures the data generated is reliable for decision-making.

Step-by-Step Methodology

-

Sample Preparation: Protein Precipitation

-

Rationale: This is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the LC-MS/MS analysis.

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Desipramine at 50 ng/mL).

-

Vortex for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial and dilute 1:1 with ultrapure water to reduce the organic solvent concentration prior to injection.

-

-

LC-MS/MS Method Parameters

-

Rationale: The chosen parameters are designed to achieve chromatographic separation of the analyte from endogenous matrix components and ensure sensitive detection by mass spectrometry. A C18 column is a common choice for retaining moderately polar compounds like citalopram and its metabolites. Formic acid is added to the mobile phase to promote protonation, which is necessary for positive mode electrospray ionization (ESI+).

-

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transitions | Citalopram: m/z 325.2 → 109.0[14]; 3-OH-Citalopram: m/z 341.2 → 262.1 (example); IS (Desipramine): m/z 267.2 → 72.1 |

Note: MRM transitions for 3-Hydroxy Citalopram must be optimized by infusing the pure analytical standard.

-

Method Validation

-

The method must be validated according to regulatory standards. This involves:

-

Selectivity: Analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

-

Linearity: Constructing a calibration curve (e.g., 0.5 - 200 ng/mL) and demonstrating a linear response (r² > 0.99).

-

Accuracy & Precision: Analyzing QC samples at low, medium, and high concentrations. Accuracy (% bias) and precision (% CV) should typically be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.

-

Stability: Evaluating the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

-

-

Application in In Vivo Pharmacokinetic Studies

The validated bioanalytical method is the core tool for a full in vivo PK study.

Objective: To define the absorption, distribution, metabolism, and excretion (ADME) profile of Citalopram and 3-Hydroxy Citalopram in a preclinical model (e.g., Sprague-Dawley rat).

Study Design & Execution

-

Dosing: Administer a single oral (p.o.) or intravenous (i.v.) dose of Citalopram to a cohort of animals.

-

Blood Sampling: Collect serial blood samples at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Processing: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for both Citalopram and 3-Hydroxy Citalopram using the validated LC-MS/MS method described in Protocol 2.

-

Pharmacokinetic Analysis: Use the resulting concentration-time data to calculate key PK parameters for both the parent drug and the metabolite using software such as Phoenix WinNonlin.

Caption: Overall workflow for an in vivo pharmacokinetic study.

Data Interpretation

The analysis will yield crucial data for both the parent drug and its metabolite.

| Parameter | Description | Significance for Metabolite Analysis |

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the metabolite. |

| Tmax | Time to reach Cmax | Shows the rate of formation and absorption of the metabolite. A later Tmax than the parent suggests formation-rate limited kinetics. |

| AUC (Area Under the Curve) | Total drug exposure over time | The ratio of Metabolite AUC to Parent AUC (Metabolite:Parent Ratio) indicates the extent of metabolism. |

| t1/2 (Half-life) | Time for plasma concentration to decrease by half | A longer half-life for the metabolite than the parent can lead to accumulation with multiple dosing. |

By comparing these parameters, researchers can build a comprehensive picture of citalopram's disposition. For example, a high Metabolite:Parent AUC ratio would confirm that hydroxylation is a major metabolic pathway, triggering the need for further safety assessment of 3-Hydroxy Citalopram as per MIST guidelines.[15][16]

Conclusion

The use of 3-Hydroxy Citalopram Oxalate as a certified analytical standard is fundamental to modern pharmacokinetic evaluations of citalopram. The protocols outlined herein provide a framework for robustly identifying and quantifying this metabolite, generating the high-quality data needed to understand its contribution to the overall pharmacology and safety of citalopram. Adherence to these scientifically sound and self-validating methodologies ensures that research and drug development efforts are built on a foundation of accuracy, precision, and regulatory compliance.

References

-

Marcinkowska, M., et al. (2020). Identification and characterization of citalopram new metabolites with the use of UHPLC-Q-TOF technique: In silico toxicity assessment of the identified transformation products. PubMed. Retrieved February 7, 2026, from [Link]

-

Differential Metabolic Changes in Zebrafish Embryos Are Induced by Discontinued Citalopram Exposure. (2024). MDPI. Retrieved February 7, 2026, from [Link]

-

Toxicity Profile, Pharmacokinetic, and Drug-Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma. (2020). PubMed. Retrieved February 7, 2026, from [Link]

-

Gram, L. F. (2001). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. PubMed. Retrieved February 7, 2026, from [Link]

-

Citalopram. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

PharmGKB summary: citalopram pharmacokinetics pathway. (2014). PMC. Retrieved February 7, 2026, from [Link]

-

Dalgaard, L., & Overø, K. F. (2002). Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. PubMed. Retrieved February 7, 2026, from [Link]

-

Citalopram and Escitalopram Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved February 7, 2026, from [Link]

-

Citalopram. (2024). StatPearls - NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

-

Sidhu, J., et al. (2001). Single-dose pharmacokinetics of citalopram in patients with moderate renal insufficiency or hepatic cirrhosis compared with healthy subjects. PubMed. Retrieved February 7, 2026, from [Link]

-

Safety Testing of Drug Metabolites. (2020). FDA. Retrieved February 7, 2026, from [Link]

-

Mrazek, D. A., et al. (2011). CYP2C19 variation and citalopram response. PMC. Retrieved February 7, 2026, from [Link]

-

Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation. (2009). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. Retrieved February 7, 2026, from [Link]

-

CYP2C19 variation and citalopram response. (2011). PubMed. Retrieved February 7, 2026, from [Link]

-

Metabolite in safety testing (MIST). (2021). Bioanalysis Zone. Retrieved February 7, 2026, from [Link]

-

Robison, T. P., & Jacobs, A. (2009). Metabolites in safety testing. PubMed. Retrieved February 7, 2026, from [Link]

-

Citalopram (Celexa) – CYP2C19. (n.d.). MyDrugGenome. Retrieved February 7, 2026, from [Link]

Sources

- 1. Identification and characterization of citalopram new metabolites with the use of UHPLC-Q-TOF technique: In silico toxicity assessment of the identified transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Citalopram - Wikipedia [en.wikipedia.org]

- 3. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 9. fda.gov [fda.gov]

- 10. Metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP2C19 variation and citalopram response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Citalopram (Celexa) – CYP2C19 – MyDrugGenome [mydruggenome.org]

- 13. No results for search term "TR-H918355" | CymitQuimica [cymitquimica.com]

- 14. Toxicity Profile, Pharmacokinetic, and Drug-Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of citalopram and its related compounds. Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), requires stringent quality control to ensure its safety and efficacy.[1][2] The presence of process-related impurities or degradation products can impact the therapeutic outcome and patient safety.[3] This document provides a detailed protocol, grounded in scientific principles and regulatory expectations, designed for researchers, analysts, and drug development professionals. The methodology is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4][5]

Introduction: The Analytical Imperative for Citalopram Purity

Citalopram, chemically known as (RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a bicyclic phthalane derivative used in the treatment of major depression and other mood disorders.[3][6][7] Its therapeutic action is primarily attributed to the S-enantiomer (escitalopram).[2][8] The synthesis of citalopram can lead to the formation of various process-related impurities. Furthermore, the drug substance is susceptible to degradation under stress conditions such as hydrolysis, oxidation, and photolysis, leading to the formation of degradation products.[3][9]

Regulatory bodies, including the FDA and EMA, mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3] Therefore, a well-validated, stability-indicating analytical method is crucial. Such a method must be able to separate the active ingredient from all potential impurities and degradation products, ensuring that the reported assay value is accurate and reliable. This application note details the systematic approach to developing and validating such a method.

Method Development Strategy: A Logic-Driven Approach

The primary objective is to achieve optimal separation of citalopram from its known and potential unknown related substances. A reversed-phase HPLC method with UV detection is the most common and effective technique for this purpose due to the chromophoric nature of citalopram and its impurities.

Initial Screening and Selection of Chromatographic Conditions

-

Column Chemistry: A C18 (octadecyl-silica) column is the stationary phase of choice due to its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like citalopram and its analogues. An Agilent Eclipse XDB C18 column (150 x 4.6 mm, 5 µm) or equivalent is a suitable starting point.[10]

-

Mobile Phase Selection: The mobile phase must provide good peak shape and resolution. A combination of an aqueous buffer and an organic modifier is standard.

-

Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.

-

Aqueous Buffer: A phosphate or acetate buffer is used to control the pH of the mobile phase. Citalopram is a basic compound; therefore, maintaining the pH in the acidic range (e.g., pH 3.0-4.5) ensures that it remains in its ionized form, leading to sharp, symmetrical peaks.[6][10] An initial mobile phase composition could be a mixture of acetate buffer (pH 4.5) and acetonitrile in a 65:35 v/v ratio.[10]

-

-

Detection Wavelength: Citalopram exhibits maximum absorbance around 239-240 nm.[6][10][11] This wavelength is selected for detection to ensure high sensitivity for both the API and its related compounds.

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column.[6][10] Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times.

Method Optimization Workflow

The initial conditions are systematically optimized to achieve the desired separation. This involves adjusting the mobile phase composition (gradient vs. isocratic elution), pH, and organic modifier ratio to resolve all critical peak pairs.

Caption: Workflow for HPLC Method Development.

Validated Analytical Protocol

This section provides the finalized method parameters and the detailed protocols for validation as per ICH Q2(R1) guidelines.[12]

Optimized Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC or UPLC system with UV/PDA Detector |

| Column | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d., or equivalent |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, adjusted with OPA) (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Diluent | Mobile Phase |

(Rationale based on a synthesis of conditions reported in multiple studies to provide a robust starting point).[6][11]

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Citalopram Hydrobromide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.[7]

-

Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of citalopram and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with diluent and mix well.

-

Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 100 µg/mL.[13]

-

Method Validation Protocols

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5]

Specificity and Forced Degradation Studies